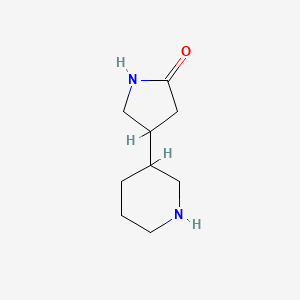
4-(Piperidin-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Piperidin-3-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1566966-67-3 . It has a molecular weight of 168.24 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h7-8,10H,1-6H2,(H,11,12) .
Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal and it should be kept in a dark place .
科学的研究の応用
Synthesis Techniques and Medicinal Chemistry Applications
A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to 4-(Piperidin-3-yl)pyrrolidin-2-one, was proposed to enhance its production for significant applications in medicinal chemistry. This process involves the catalytic hydrogenation of pyrrolylpyridine, demonstrating an efficient pathway for generating compounds with potential biological activities (Smaliy et al., 2011).
Pharmacological Research
In pharmacological studies, 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which share a core structural motif with this compound, were synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These compounds exhibited significant pharmacological effects, suggesting their potential use in developing new therapeutic agents (Malawska et al., 2002).
Glycosidase Inhibitory Activity
A study focusing on the stereoselective synthesis of compounds including 3,4-dihydroxy-pyrrolidin-2-one revealed their partial inhibition of alpha-glucosidase, indicating a potential application in treating conditions like diabetes through the modulation of glycosidase activity (Coutrot et al., 2006).
Antimicrobial Activity
Compounds containing the pyrrolidine or piperidine ring, similar in structure to this compound, were found to exhibit strong antimicrobial activity. This suggests that derivatives of this compound could potentially be developed as antimicrobial agents, offering a new avenue for the treatment of infectious diseases (Krolenko et al., 2016).
Anticancer Potential
In a study exploring the synthesis of polysubstituted 4H-pyran derivatives, compounds were evaluated for their anticancer activity against a range of human cancer cell lines. This research highlights the potential for developing novel anticancer agents based on the structural framework of this compound, indicating its relevance in medicinal chemistry and oncology research (Hadiyal et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
Similar compounds have been found to target proteins such as serine/threonine-protein kinase b-raf .
Mode of Action
It’s suggested that similar compounds may act through a proline-competitive binding mode .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory properties .
特性
IUPAC Name |
4-piperidin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXJNMZZDKONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
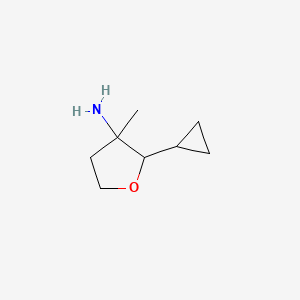
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
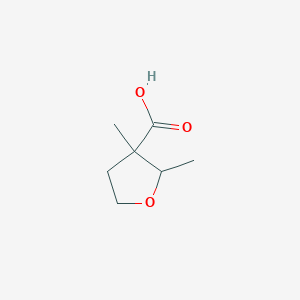



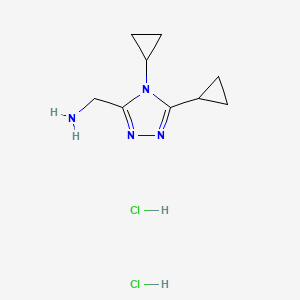
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)

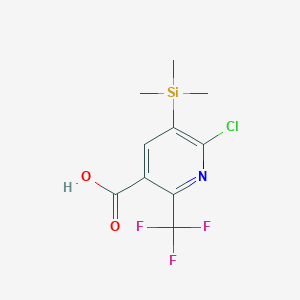
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)
